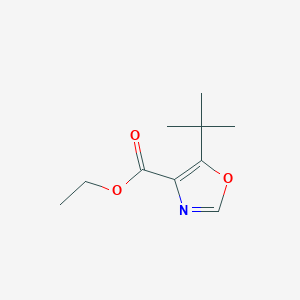

![molecular formula C25H22FN3O B2505579 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 573974-88-6](/img/structure/B2505579.png)

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one" is a derivative that falls within the class of benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives. These derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents, drawing inspiration from the lead compound donepezil, which is a major drug for Alzheimer's disease management .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting from basic building blocks like o-phenylenediamine and ethyl acetoacetate. The process includes cyclization, N-alkylation, hydrolyzation, and chlorination to achieve the desired benzimidazole derivatives . The synthesis aims to maintain key functional interactions such as carbonyl and dimethoxyphenyl groups, which are crucial for biological activity. The overall yield of a related compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, was reported to be 56.4% under optimized conditions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole core, which is a common feature in many pharmacologically active molecules. The structural characterization is typically confirmed using techniques such as 1H NMR spectroscopy . The presence of a fluorobenzyl group is significant as fluorine atoms are often included in pharmaceuticals to enhance binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the benzimidazole core and the substituents attached to it. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the formation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can further react to form various azo dyes . These reactions are indicative of the versatility of the benzimidazole derivatives in forming a range of compounds with potential applications in different fields, including pharmaceuticals and dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly affect properties such as absorption ability, which is crucial for their pharmacological activity. The absorption properties can vary with changes in pH and solvent, which is an important consideration for their bioavailability and efficacy as drugs .

Scientific Research Applications

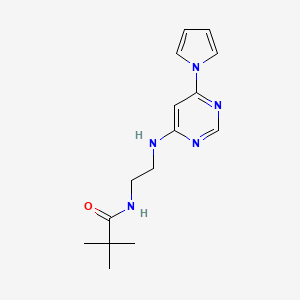

Anti-Alzheimer's Activity

A research study explored the synthesis and evaluation of a series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for their potential anti-Alzheimer's activity. The compounds were modeled on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study highlighted that two specific compounds, including one with a pyrrolidin-2-one structure similar to the compound of interest, showed excellent anti-Alzheimer's profiles, significantly comparing to donepezil in in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations (Gupta et al., 2020).

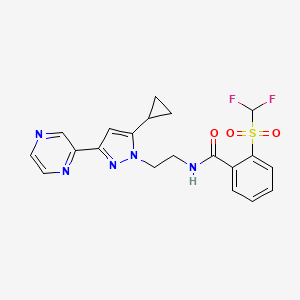

Serotonin Receptor Antagonists

Another study involved the synthesis of compounds, including benzo[d]imidazol-2(3H)-ones, and their evaluation as potent dual 5-HT7/5-HT2A serotonin receptors ligands. This study found that some compounds, structurally similar to the compound , were identified as full antagonist ligands and successfully crossed the blood-brain barrier as evidenced by positron emission tomography (PET) imaging in a primate's central nervous system (Deau et al., 2015).

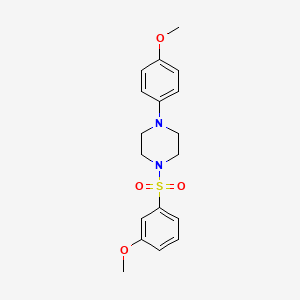

Antibacterial and Antifungal Activity

A study on novel heterocyclic compounds, including pyrrolidin-2-one derivatives, reported their antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial and fungal strains, and some showed significant activity compared to standard drugs. This study highlighted the potential of these compounds, including those structurally related to the compound , in addressing microbial infections (Patel & Patel, 2015).

properties

IUPAC Name |

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYXGXCBDLLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)

![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)

![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)